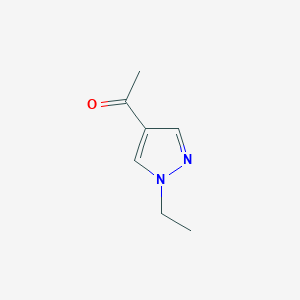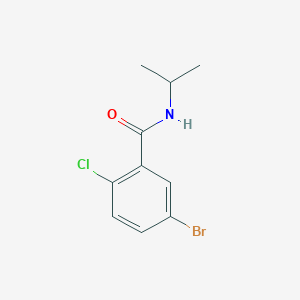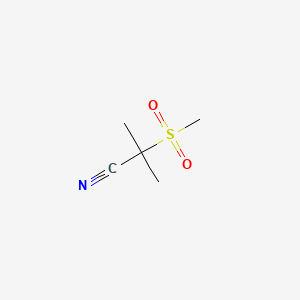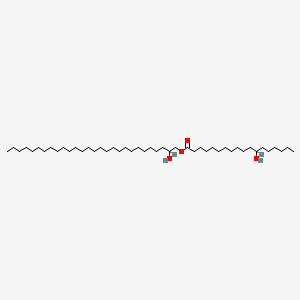
9H-carbazole-2,7-diamine
Descripción general
Descripción
9H-carbazole-2,7-diamine, also known as CzDA, is a heterocyclic compound that is widely used in scientific research. It is a derivative of carbazole, which is a naturally occurring compound found in coal tar and crude oil. CzDA has a unique structure that makes it ideal for use in a variety of applications, including drug discovery, materials science, and organic electronics.
Aplicaciones Científicas De Investigación
Synthesis and Memory Characteristics in Polymer Sciences
9H-carbazole-2,7-diamine derivatives have shown significant applications in polymer sciences. Asymmetrical carbazole-based diamines have been used to synthesize novel soluble aromatic polyimides. These polymers exhibit excellent organosolubility and high thermal stability, making them suitable for resistive switching devices with memory capabilities (Zhao et al., 2016).
Development of Fluorescent Probes
Carbazole derivatives have been explored for the development of selective fluorescent probes. For instance, a novel carbazole derivative has been synthesized for detecting chromium(III) ions, demonstrating rapid, selective, and sensitive response characteristics (Zhang et al., 2013).
Antimicrobial and Antifungal Applications
9H-carbazole derivatives have been investigated for their antimicrobial and antifungal activities. Newly synthesized heterocyclic derivatives of 9H-carbazole have shown promising results as antimicrobial agents (Salih et al., 2016).
Electrochemical Synthesis and Polymer Development
Electrochemical synthesis of conjugated polymers based on carbazole and other units has been studied. These polymers display varying optical and electrochemical properties, indicating potential applications in electronic and optoelectronic devices (Oguztürk et al., 2015).
Development of Electroluminescent Devices
Carbazole derivatives have been utilized in the synthesis of materials for blue light-emitting diodes. The resulting compounds show properties suitable for use in deep-blue electroluminescent devices, highlighting their potential in display technologies (Kumar et al., 2016).
Propiedades
IUPAC Name |
9H-carbazole-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODIISWDNKKITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402779 | |
| Record name | 9H-carbazole-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-carbazole-2,7-diamine | |
CAS RN |
6402-13-7 | |
| Record name | 2,7-Diaminocarbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-carbazole-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)



acetic acid](/img/structure/B1598896.png)







